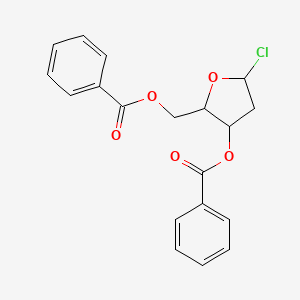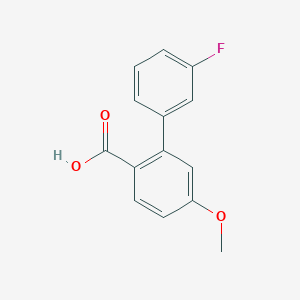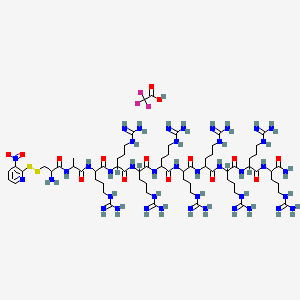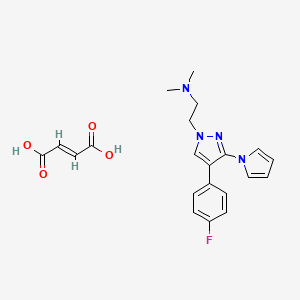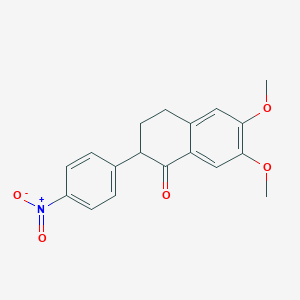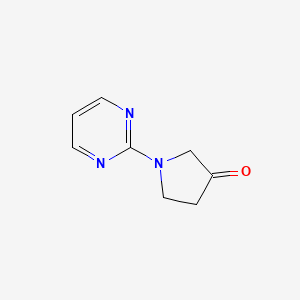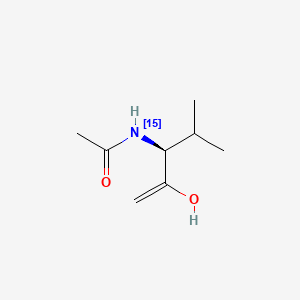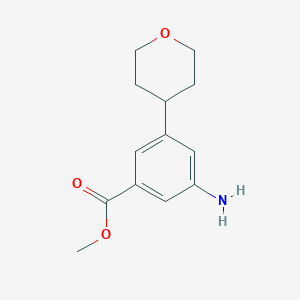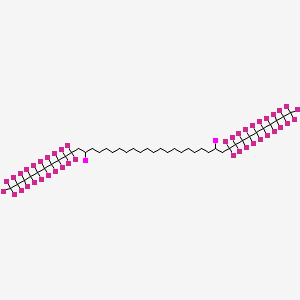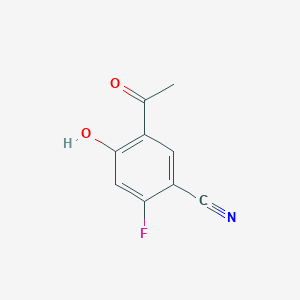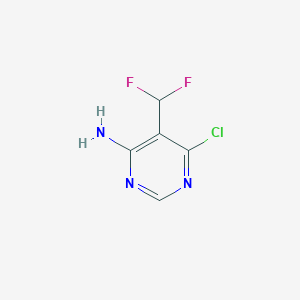
6-Chloro-5-(difluoromethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(difluoromethyl)pyrimidin-4-amine is a pyrimidine derivative known for its significant biological activity. This compound has garnered attention due to its potential applications in various fields, including agriculture and medicine. Its unique structure, featuring a chloro and difluoromethyl group attached to a pyrimidine ring, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine typically involves the introduction of chloro and difluoromethyl groups onto a pyrimidine ring. One common method includes the reaction of 5-chloro-2,4-difluoropyrimidine with difluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions involving this compound.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-5-(difluoromethyl)pyrimidin-4-amine derivatives .
Scientific Research Applications
6-Chloro-5-(difluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in pests and pathogens . In medicinal research, its mechanism may involve the inhibition of key enzymes or receptors, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- **5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (T33)
- **5-Chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (T7)
Uniqueness: 6-Chloro-5-(difluoromethyl)pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its difluoromethyl group enhances its lipophilicity and stability, making it more effective in various applications compared to similar compounds .
Properties
Molecular Formula |
C5H4ClF2N3 |
|---|---|
Molecular Weight |
179.55 g/mol |
IUPAC Name |
6-chloro-5-(difluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H4ClF2N3/c6-3-2(4(7)8)5(9)11-1-10-3/h1,4H,(H2,9,10,11) |
InChI Key |
DCOLVFPGHLYUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


